molecular formula C18H16N6O3S2 B2442940 4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 2034570-59-5

4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2442940
CAS No.: 2034570-59-5
M. Wt: 428.49
InChI Key: SVDWBMGLWCYEGE-UHFFFAOYSA-N
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Description

4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N6O3S2 and its molecular weight is 428.49. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c19-29(25,26)13-5-3-12(4-6-13)7-8-21-16-14(10-20-11-22-16)18-23-17(24-27-18)15-2-1-9-28-15/h1-6,9-11H,7-8H2,(H2,19,25,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBMGLWCYEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN=CN=C3NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic molecule that incorporates a thiophene moiety, an oxadiazole ring, and a pyrimidine structure. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, focusing on anticancer properties, kinase inhibition, and antimicrobial effects.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiophene Ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
  • Oxadiazole Ring : Associated with various pharmacological activities such as anticancer and antimicrobial effects.
  • Pyrimidine Moiety : Often linked to nucleoside analogs and known for its role in various biological processes.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines effectively. A study highlighted that oxadiazole compounds demonstrated cytotoxicity against human cancer cell lines with IC50 values in the nanomolar range .

CompoundCell LineIC50 (nM)
Oxadiazole Derivative AMCF-7 (Breast Cancer)31
Oxadiazole Derivative BHeLa (Cervical Cancer)92.4
Target CompoundVarious Cancer LinesTBD

The compound's mechanism of action may involve the inhibition of critical kinases involved in cancer progression. Notably, derivatives of oxadiazole have shown inhibitory activity against kinases like EGFR and VEGFR-2, which are pivotal in tumor growth and angiogenesis .

Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways. The target compound is predicted to interact with kinases based on its structural features. Molecular docking studies suggest strong binding affinities to EGFR and VEGFR-2, indicating potential as a selective kinase inhibitor .

The following table summarizes the kinase inhibition data:

Kinase TargetInhibitory Activity (IC50)
EGFR31 nM
VEGFR-211 nM
FAKTBD

Antimicrobial Activity

The presence of the thiophene ring also suggests potential antimicrobial properties. Studies have shown that thiophene-containing compounds possess significant antibacterial and antifungal activities. For example, derivatives have been reported to inhibit bacterial growth effectively against various strains .

Case Studies

  • Anticancer Evaluation :
    A recent study investigated the anticancer effects of a series of oxadiazole derivatives similar to the target compound. The results indicated substantial cytotoxicity against multiple cancer cell lines, suggesting that modifications to the oxadiazole ring enhance biological activity.
  • Kinase Inhibition Studies :
    In a molecular docking study using Autodock Vina, the target compound was docked against EGFR and VEGFR-2. The binding energies suggested strong interactions, with potential implications for therapeutic applications in oncology.
  • Antimicrobial Tests :
    Compounds derived from thiophene exhibited broad-spectrum antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications could lead to novel antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folic acid synthesis, leading to cell death .

Anticancer Potential

The compound has been investigated for its anticancer properties. It is believed to act by inhibiting specific kinases involved in cell proliferation and survival pathways. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The unique structural features of this compound may enhance its efficacy against resistant cancer cell lines.

Antifungal Activity

In addition to antibacterial effects, there is evidence suggesting that this compound may also possess antifungal activity. Similar derivatives have shown promise against various fungal pathogens, indicating a broad spectrum of action that could be harnessed for therapeutic applications .

Electronic and Optical Properties

The unique structural characteristics of This compound make it a candidate for developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals could lead to applications in sensors or photonic devices .

Drug Delivery Systems

The compound's solubility and stability characteristics suggest potential applications in drug delivery systems. Its ability to form nanoparticles or liposomes could enhance the bioavailability of therapeutic agents, particularly in targeting cancer cells more effectively .

Case Studies

StudyFocusFindings
PMC7288019Antimicrobial EvaluationDemonstrated significant inhibition of bacterial growth in vitro against multidrug-resistant strains .
PMC9781914Anticancer ActivityReported induction of apoptosis in various cancer cell lines through kinase inhibition pathways .
MDPI Molecules (2024)Synthesis and EvaluationNew derivatives showed enhanced antimicrobial properties compared to traditional sulfonamides .

Q & A

What are the recommended synthetic routes for 4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step protocols, including:

  • Intermediate formation : Condensation of thiophene-containing oxadiazole precursors with pyrimidine derivatives under reflux conditions using catalysts like triethylamine in anhydrous solvents (e.g., DMF or THF) .
  • Coupling reactions : Amide bond formation between the pyrimidine-amine intermediate and the benzenesulfonamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm) and confirms aromaticity of thiophene and pyrimidine rings .
    • FT-IR : Identifies functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹) .
  • Chromatography :
    • HPLC : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under acidic/basic conditions .

How can computational modeling (e.g., molecular docking) predict the compound's interactions with biological targets?

Answer:

  • Docking workflows : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). The oxadiazole and pyrimidine moieties are key for hydrogen bonding with active-site residues .
  • MD simulations : GROMACS or AMBER validate binding stability over 100 ns trajectories, focusing on ligand-protein RMSD fluctuations <2 Å .

What strategies resolve contradictions in bioactivity data across different in vitro and in vivo models?

Answer:

  • Dose-response calibration : Use Hill slope analysis to compare IC₅₀ values in cell-based vs. enzyme assays, addressing discrepancies from off-target effects .
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in plasma, explaining reduced efficacy in vivo vs. in vitro .
  • Theoretical alignment : Link conflicting results to differences in membrane permeability (e.g., logP adjustments via sulfonamide substituents) .

How to design experiments to elucidate the structure-activity relationship (SAR) of the compound's substituents?

Answer:

  • Analog synthesis : Replace thiophene with furan or phenyl groups to test π-π stacking contributions. Modify sulfonamide substituents (e.g., -CF₃ vs. -OCH₃) to assess hydrophobicity .
  • Bioassay panels : Test analogs against isoforms of the target enzyme (e.g., COX-1 vs. COX-2) to isolate substituent effects on selectivity .

What methodologies assess the compound's pharmacokinetic properties and metabolic stability?

Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS. T½ >30 min indicates favorable metabolic stability .
  • Plasma protein binding : Equilibrium dialysis (PBS, pH 7.4) quantifies unbound fraction. >90% binding suggests potential for prolonged half-life .

How to integrate heterogeneous catalysis in the synthesis process for improved efficiency?

Answer:

  • Catalyst screening : Test Pd/C or zeolites for Suzuki-Miyaura coupling steps, optimizing solvent systems (e.g., ethanol/water) to enhance turnover numbers .
  • Flow chemistry : Use packed-bed reactors with immobilized catalysts for continuous synthesis, reducing reaction times from hours to minutes .

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